molecular formula C19H15N3O B8243491 3-(9H-Carbazol-9-yl)benzohydrazide

3-(9H-Carbazol-9-yl)benzohydrazide

Cat. No.: B8243491
M. Wt: 301.3 g/mol
InChI Key: IFOAKJAPAZZRKH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Carbazol-9-yl)benzohydrazide typically involves the reaction of 9H-carbazole with benzohydrazide under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the hydrazide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and may require heating to achieve optimal yields .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the process generally involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(9H-Carbazol-9-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(9H-Carbazol-9-yl)benzohydrazide involves its interaction with specific molecular targets. The carbazole moiety can engage in π-π stacking interactions, while the hydrazide group can form hydrogen bonds with various substrates. These interactions enable the compound to modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects .

Properties

IUPAC Name

3-carbazol-9-ylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c20-21-19(23)13-6-5-7-14(12-13)22-17-10-3-1-8-15(17)16-9-2-4-11-18(16)22/h1-12H,20H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOAKJAPAZZRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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